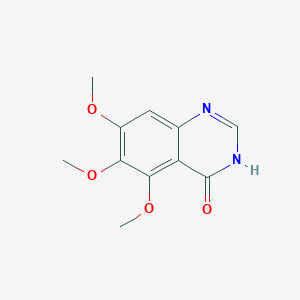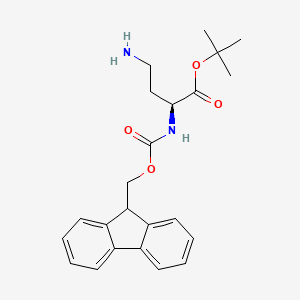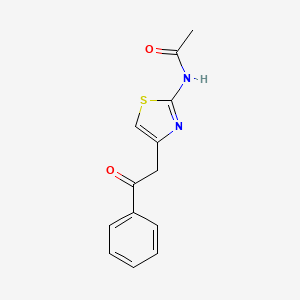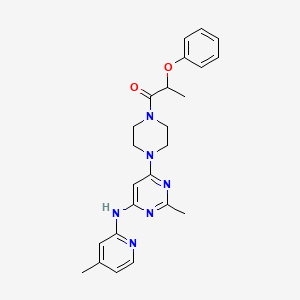
2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate, also known as IDPC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications. It belongs to the class of indole-based compounds and is synthesized through a multi-step process.
Wirkmechanismus
The exact mechanism of action of 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It may also act by modulating the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the immune response.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate exhibits anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological activities. However, its limited solubility in water may pose a challenge in certain experiments.
Zukünftige Richtungen
Future research on 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate could focus on its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. It could also involve the development of more efficient synthesis methods to improve its yield and purity. Additionally, further studies could investigate the potential side effects and toxicity of 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate involves a multi-step process that includes the reaction of indole-3-carboxaldehyde with 2-oxo-1-phenylethyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3,6-dichloropyridine-2-carboxylic acid in the presence of a coupling agent to form the final product, 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O3/c23-16-10-11-18(24)26-19(16)22(28)29-21(13-6-2-1-3-7-13)20(27)15-12-25-17-9-5-4-8-14(15)17/h1-12,21,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPAZTXYSQKRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CNC3=CC=CC=C32)OC(=O)C4=C(C=CC(=N4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2842961.png)
![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2842962.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2842964.png)

![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2842966.png)

![[1-(Hydroxymethyl)cyclopent-2-en-1-yl] methanesulfonate](/img/structure/B2842970.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2842972.png)


![3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2842976.png)
![N-(2-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2842979.png)

![1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2842983.png)